Bodipy-Cyclopamin

Übersicht

Beschreibung

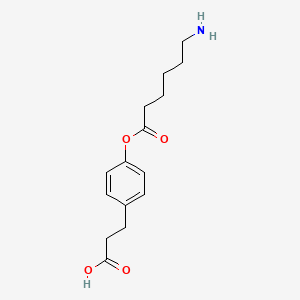

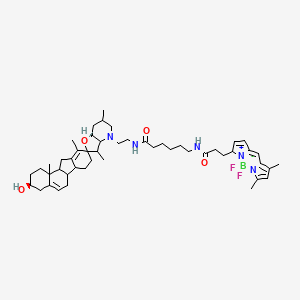

Bodipy Cyclopamine is a fluorescently labeled derivative of cyclopamine, a steroidal alkaloid originally isolated from the corn lily plant (Veratrum californicum). Cyclopamine is known for its ability to inhibit the Hedgehog signaling pathway by targeting the Smoothened (SMO) receptor, a G protein-coupled receptor involved in various developmental processes and oncogenic pathways . Bodipy Cyclopamine combines the inhibitory properties of cyclopamine with the fluorescent characteristics of Bodipy (boron-dipyrromethene), making it a valuable tool for studying SMO receptor dynamics and Hedgehog signaling in real-time .

Wissenschaftliche Forschungsanwendungen

Bodipy Cyclopamine has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe to study the binding kinetics and dynamics of SMO receptor interactions.

Biology: Helps in visualizing and understanding the Hedgehog signaling pathway in live cells and tissues.

Medicine: Investigated for its potential in cancer research, particularly in targeting tumors with aberrant Hedgehog signaling.

Industry: Utilized in high-throughput screening assays for drug discovery and development.

Wirkmechanismus

Target of Action

Bodipy Cyclopamine is a fluorescently labeled ligand for the Smoothened (SMO) receptor . The SMO receptor is a G protein-coupled receptor (GPCR) that mediates hedgehog signaling . This signaling is essential during embryonic patterning and development, and dysfunction of SMO signaling is causative in the development of diverse tumors .

Mode of Action

Bodipy Cyclopamine interacts with its target, the SMO receptor, by binding to it . The activation of SMO is regulated by the Patch protein . Bodipy Cyclopamine can displace the binding of other ligands to both wild-type SMO and mutant SMO-D473H . This interaction leads to changes in the conformation and activity of the SMO receptor .

Biochemical Pathways

The primary biochemical pathway affected by Bodipy Cyclopamine is the Hedgehog signaling pathway . This pathway is mediated by the SMO receptor and is a fundamental regulator of organogenesis in developing embryos and tissue integrity in mature organisms . Overactive SMO signaling is oncogenic . Bodipy Cyclopamine’s interaction with the SMO receptor can inhibit this overactive signaling .

Pharmacokinetics

It is known that bodipy cyclopamine can bind to the smo receptor and this binding can be detected using the nanobret (nanofluorescein bioluminescence resonance energy transfer) technique . This technique allows for sensitive detection of the resonance energy transfer between SMO and Bodipy Cyclopamine, which can be used for high-throughput screening and kinetic analysis .

Result of Action

The binding of Bodipy Cyclopamine to the SMO receptor can lead to changes in the activity of the receptor and the downstream signaling pathways . This can result in the inhibition of overactive SMO signaling, which is associated with tumorigenesis . Therefore, Bodipy Cyclopamine has potential therapeutic applications in the treatment of cancers associated with overactive SMO signaling .

Action Environment

The action of Bodipy Cyclopamine can be influenced by various environmental factors. For instance, the presence of other ligands can affect the binding of Bodipy Cyclopamine to the SMO receptor . Additionally, the cellular environment, including the presence of other proteins and the state of the cell, can also influence the action of Bodipy Cyclopamine . .

Biochemische Analyse

Biochemical Properties

Bodipy Cyclopamine plays a significant role in biochemical reactions, particularly in the Hedgehog (Hh) signaling pathway . It interacts with the Smoothened (SMO) receptor, a key protein in the Hh pathway . The nature of these interactions involves the competitive binding of Bodipy Cyclopamine to the Cyclopamine binding site on the SMO protein .

Cellular Effects

Bodipy Cyclopamine has profound effects on various types of cells and cellular processes. It influences cell function by modulating the Hh signaling pathway . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Bodipy Cyclopamine involves its binding interactions with the SMO receptor . It competes for the Cyclopamine binding site on the SMO protein, thereby inhibiting the activation of the Hh signaling pathway .

Metabolic Pathways

Bodipy Cyclopamine is involved in the Hh signaling pathway . It interacts with the SMO receptor, a key enzyme in this pathway

Transport and Distribution

Bodipy Cyclopamine is transported and distributed within cells and tissues through its interactions with the SMO receptor

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bodipy Cyclopamine involves the conjugation of cyclopamine with a Bodipy fluorophore. The process typically starts with the preparation of cyclopamine from Veratrum californicum, followed by its chemical modification to introduce functional groups that can react with Bodipy derivatives. The conjugation reaction is usually carried out under mild conditions to preserve the biological activity of cyclopamine and the fluorescent properties of Bodipy .

Industrial Production Methods: Industrial production of Bodipy Cyclopamine is not widely reported, likely due to its specialized use in research. the general approach would involve large-scale extraction of cyclopamine from plant sources, followed by chemical synthesis and purification processes to obtain the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Bodipy Cyclopamine primarily undergoes binding interactions with the SMO receptor rather than traditional chemical reactions like oxidation or reduction. it can participate in substitution reactions during its synthesis and conjugation processes .

Common Reagents and Conditions:

Reagents: Cyclopamine, Bodipy derivatives, coupling agents (e.g., EDC, NHS), solvents (e.g., dichloromethane, methanol).

Conditions: Mild temperatures, neutral to slightly basic pH, inert atmosphere to prevent degradation of sensitive components.

Major Products: The major product of interest is Bodipy Cyclopamine itself, which is used as a fluorescent probe for studying SMO receptor interactions and Hedgehog signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Cyclopamine: The parent compound, known for its Hedgehog pathway inhibition.

Cyclopamine-KAAD: A more potent derivative of cyclopamine with enhanced inhibitory activity.

SANT-1: A synthetic SMO antagonist used in research.

Vismodegib: A clinically approved SMO inhibitor for treating basal cell carcinoma.

Uniqueness: Bodipy Cyclopamine is unique due to its combination of cyclopamine’s inhibitory properties and Bodipy’s fluorescent characteristics. This dual functionality allows researchers to study the Hedgehog signaling pathway in real-time, providing valuable insights into receptor-ligand interactions and the effects of pathway inhibition .

Eigenschaften

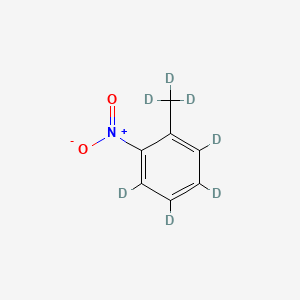

IUPAC Name |

N-[2-[(3S,7'aR)-3-hydroxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H70BF2N5O4/c1-30-24-44-47(34(5)49(61-44)20-18-39-40-15-11-35-26-38(58)17-19-48(35,6)42(40)28-41(39)33(49)4)55(29-30)23-22-54-45(59)10-8-7-9-21-53-46(60)16-14-36-12-13-37-27-43-31(2)25-32(3)56(43)50(51,52)57(36)37/h11-13,25,27,30,34,38-40,42,44,47,58H,7-10,14-24,26,28-29H2,1-6H3,(H,53,60)(H,54,59)/t30?,34?,38-,39?,40?,42?,44+,47?,48?,49?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPRECBXTRAUSE-QEXJUGOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCN4CC(CC5C4C(C6(O5)CCC7C8CC=C9CC(CCC9(C8CC7=C6C)C)O)C)C)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCN4CC(C[C@@H]5C4C(C6(O5)CCC7C8CC=C9C[C@H](CCC9(C8CC7=C6C)C)O)C)C)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H70BF2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747204 | |

| Record name | [6-(3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}propanamido)-N-{2-[(3beta,23R)-3-hydroxy-17,23-epoxyveratraman-28-yl]ethyl}hexanamidato](difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

841.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334658-24-1 | |

| Record name | [6-(3-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}propanamido)-N-{2-[(3beta,23R)-3-hydroxy-17,23-epoxyveratraman-28-yl]ethyl}hexanamidato](difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.